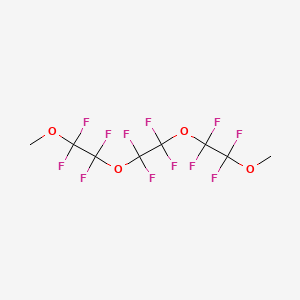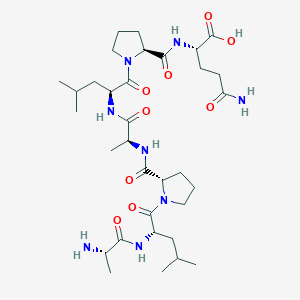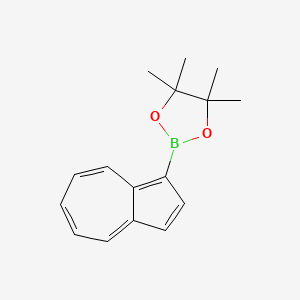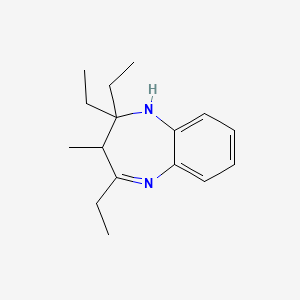methanone CAS No. 613660-76-7](/img/structure/B14238617.png)
[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl](6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone typically involves the formation of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyridine carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain pathways involved in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and are often used in medicinal chemistry for their bioactive properties.
Uniqueness
The uniqueness of (2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone lies in its specific combination of the pyrrolidine and pyridine rings, which may confer unique properties and activities not found in other compounds.
特性
CAS番号 |
613660-76-7 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(14)8-15/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1 |
InChIキー |
HRQFOTSQKMJQRJ-LLVKDONJSA-N |
異性体SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC[C@@H]2CO |
正規SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)




![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)

![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)

